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tert-Butyl2,2-dimorpholinoacetate Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Technical Application Note: Synthesis and Utilization of tert-Butyl 2,2-Dimorpholinoacetate
Technical Application Note: Synthesis and Utilization of tert-Butyl 2,2-Dimorpholinoacetate
Executive Summary & Scientific Rationale
This technical guide details the synthesis and application of tert-butyl 2,2-dimorpholinoacetate , a critical masked equivalent of tert-butyl glyoxylate.
The Challenge: tert-Butyl glyoxylate is a highly valuable C2 building block for synthesizing
The Solution: tert-Butyl 2,2-dimorpholinoacetate serves as a stable, crystalline aminal precursor . It can be stored indefinitely and hydrolyzed in situ or isolated to release the reactive glyoxylate moiety on demand. This protocol leverages the Lequeux Method , utilizing the thermodynamic stability of the morpholine aminal to protect the aldehyde functionality until activation.
Chemical Safety & Hazard Analysis
| Compound | CAS No.[1][2][3] | Hazards (GHS) | Handling Precautions |
| tert-Butyl dichloroacetate | 1609-19-4 | Skin Irrit. 2, Eye Irrit. 2 | Lachrymator. Work in fume hood. |
| Morpholine | 110-91-8 | Flam. Liq. 3, Acute Tox. 4, Corr. 1B | Corrosive. Avoid inhalation. |
| tert-Butyl 2,2-dimorpholinoacetate | N/A | Skin Irrit. 2 (Predicted) | Moisture sensitive. Store under inert gas. |
| Indole (Application) | 120-72-9 | Acute Tox. 4 | Harmful if swallowed. |
Part I: Synthesis of tert-Butyl 2,2-Dimorpholinoacetate
This protocol relies on the nucleophilic substitution of tert-butyl dichloroacetate by morpholine. Morpholine acts as both the nucleophile and the scavenger for the HCl byproduct.
Reagents and Stoichiometry
| Component | Role | Equiv. | Amount (Example) | MW ( g/mol ) |
| tert-Butyl dichloroacetate | Substrate | 1.0 | 10.0 g | 185.05 |
| Morpholine | Reagent/Base | 5.0 | 23.5 g (23.5 mL) | 87.12 |
| Ethyl Acetate | Solvent | N/A | 100 mL | 88.11 |
| Hexane | Crystallization | N/A | ~50 mL | 86.18 |
Step-by-Step Protocol
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush the system with dry Nitrogen (
). -
Addition: Charge the flask with Morpholine (5.0 equiv). Note: Excess morpholine is critical to drive the equilibrium and sequester HCl.
-
Substrate Introduction: Add tert-Butyl dichloroacetate (1.0 equiv) dropwise over 15 minutes.
-
Observation: The reaction is exothermic. Maintain internal temperature
using an ice-water bath if necessary.
-
-
Reaction: Once addition is complete, heat the mixture to Reflux (approx. 100-110°C) for 3 hours .
-
Process Control (IPC): Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting dichloroacetate (
) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The mixture will solidify/precipitate significantly due to Morpholine
HCl salt formation. -
Dilute with Ethyl Acetate (100 mL) and filter through a sintered glass funnel to remove salts. Wash the filter cake with EtOAc (2 x 20 mL).
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess morpholine.
-
Note: High vacuum may be required to remove trace morpholine.[4]
-
-
Crystallization:
-
Dissolve the crude residue in a minimum amount of hot Hexane.
-
Cool to
overnight. -
Filter the resulting white crystals.
-
Yield Expectation: 75–85% Characterization:
-
Appearance: White crystalline solid.
-
H NMR (CDCl
): 1.50 (s, 9H, -Bu), 2.60-2.80 (m, 8H, N- ), 3.70-3.80 (m, 8H, O- ), 4.15 (s, 1H, CH).
Part II: Application – Synthesis of tert-Butyl Glyoxylate & Friedel-Crafts Alkylation
This workflow demonstrates the utility of the reagent. We will generate tert-butyl glyoxylate in situ via acid hydrolysis and immediately trap it with Indole to form tert-butyl 3-indolylglycolate .
Experimental Workflow Diagram
Figure 1: Workflow for the conversion of the aminal precursor to the functionalized indole derivative.
Protocol
-
Hydrolysis (Activation):
-
Extraction of Glyoxylate:
-
Dilute with water (10 mL) and extract with Ether (3 x 10 mL).
-
Wash combined organics with brine and dry over
. -
Critical Step: Evaporate solvent carefully at low temperature (
). tert-Butyl glyoxylate is volatile and prone to polymerization. Use immediately.
-
-
Coupling (Friedel-Crafts):
-
Dissolve the freshly isolated tert-butyl glyoxylate in dry Dichloromethane (DCM, 5 mL).
-
Add Indole (1.0 equiv).
-
Add catalyst: Sc(OTf)
(5 mol%) or simply stir if using silica gel catalysis (slower). -
Stir at room temperature for 4 hours.
-
-
Purification:
-
Filter through a silica plug.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc 4:1).
-
Mechanistic Insight
The utility of tert-butyl 2,2-dimorpholinoacetate lies in the equilibrium between the aminal (stable storage form) and the iminium/aldehyde (reactive electrophile).
Figure 2: Acid-catalyzed activation pathway. The aminal protects the carbonyl from hydration and polymerization.
Why this works:
-
Steric Bulk: The tert-butyl group prevents self-condensation of the glyoxylate to some degree, but the morpholine aminal is far more robust.
-
Leaving Group Ability: Morpholine is a moderate base (
). Under acidic conditions, it is easily protonated and leaves to generate the highly electrophilic iminium species ( ), which is the actual reactive species in Mannich-type reactions, or hydrolyzes to the aldehyde.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete substitution | Ensure Morpholine is |
| Product is Oily | Residual Morpholine | Perform an acidic wash (dilute citric acid) during workup or recrystallize from cold hexane. |
| Polymerization (Application) | Glyoxylate instability | Do not store the intermediate. React in situ or immediately after extraction. |
| No Reaction (Coupling) | Wet solvent / Low acidity | Ensure catalyst (Sc(OTf) |
References
-
Lequeux, T., et al. (1996). "Synthesis of tert-butyl glyoxylate from tert-butyl 2,2-dimorpholinoacetate." Synthesis, 10, 1195-1196.
-
Trost, B. M., & Brindle, C. S. (2010). "The direct catalytic asymmetric Mannich reaction." Chemical Society Reviews, 39(5), 1600-1632.
-
Arend, M., Westermann, B., & Risch, N. (1998). "Modern variants of the Mannich reaction." Angewandte Chemie International Edition, 37(8), 1044-1070.
-
Agami, C., et al. (2002). "Asymmetric synthesis of
-amino acids via morpholinone templates." Tetrahedron, 58(22), 4401-4410.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. images.nicindustries.com [images.nicindustries.com]
- 8. research.rug.nl [research.rug.nl]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Notes & Optimization
Technical Support Center: tert-Butyl 2,2-dimorpholinoacetate Synthesis
Technical Support Center: tert-Butyl 2,2-dimorpholinoacetate Synthesis
The following technical guide addresses the synthesis, isolation, and troubleshooting of tert-Butyl 2,2-dimorpholinoacetate . This specific compound is an aminal (aminoacetal) derivative of glyoxylic acid, often utilized as a masked aldehyde or a bulky linker in medicinal chemistry.
Its synthesis relies on the condensation of tert-butyl glyoxylate with morpholine . The primary technical challenges stem from the reversibility of aminal formation and the dual acid-sensitivity of both the aminal linkage and the tert-butyl ester.
Part 1: Reaction Logic & Critical Control Points
The synthesis is a dehydrative condensation. Unlike standard amide couplings, this reaction is reversible and governed by thermodynamic equilibrium. Success depends entirely on the efficient removal of water and the rigorous exclusion of acid during purification.
Reaction Pathway Visualization
The following diagram illustrates the synthesis workflow and the specific failure modes (Red) associated with each step.
Caption: Workflow for aminal synthesis highlighting the critical necessity of water removal and neutral purification conditions.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific user scenarios observed in the field.
Issue 1: "My crude NMR shows the product, but it decomposes back to starting material after column chromatography."
Diagnosis: Acid-Catalyzed Hydrolysis. Technical Explanation: The "dimorpholino" moiety is an aminal. Aminals are stable to base but extremely labile to acid. Standard silica gel is slightly acidic (pH 4–5). As the compound passes through the column, the silica protons catalyze the hydrolysis of the aminal back to the aldehyde (glyoxylate) and morpholine, especially if the solvent contains trace moisture.
Corrective Action:
-
Avoid Silica if possible: This compound is often crystalline. Attempt recrystallization from hexanes/EtOAc or pentane.
-
Neutralize the Silica: If chromatography is mandatory, pre-treat the silica gel with 1–2% Triethylamine (Et3N) in the eluent to neutralize acidic sites.
-
Use Basic Alumina: Switch the stationary phase to basic alumina (Brockmann Grade II or III), which is compatible with aminals.
Issue 2: "The reaction stalls at 60-70% conversion and won't proceed further."
Diagnosis: Thermodynamic Equilibrium / Water Saturation.
Technical Explanation: The reaction
Corrective Action:
-
Method A (Dean-Stark): Use Toluene as the solvent and reflux with a Dean-Stark trap to azeotropically remove water.
-
Method B (Molecular Sieves): If running at lower temperatures (e.g., in DCM), add activated 4Å molecular sieves (200% w/w relative to substrate). Note: Stirring must be vigorous to prevent sieves from grinding into dust, which complicates filtration.
Issue 3: "I am trying to remove the tert-butyl group with TFA, but I'm losing the morpholine groups."
Diagnosis: Orthogonality Violation. Technical Explanation: You are facing a "Catch-22".
-
tert-Butyl esters are cleaved by strong acid (TFA/HCl).
-
Aminals are cleaved by weak acid. Applying TFA to tert-butyl 2,2-dimorpholinoacetate will simultaneously cleave the ester and hydrolyze the aminal, likely resulting in glyoxylic acid (or its hydrate) and morpholinium trifluoroacetate.
Corrective Action:
-
If the target is the free acid aminal: This is synthetically precarious. You cannot use acid. You might attempt a thermal cleavage (pyrolysis) if the molecule is stable enough, but this is risky.
-
Strategic Redesign: If you need the carboxylic acid, the tert-butyl ester is the wrong protecting group for this specific scaffold. Use a base-labile ester (methyl/ethyl) if you intend to keep the acid-sensitive aminal intact.
Issue 4: "The product is an oil that refuses to solidify."
Diagnosis: Solvent Entrapment or Impurity Profile. Technical Explanation: The tert-butyl group and the morpholine rings create a "greasy" lipophilic molecule. Trace amounts of toluene or excess morpholine can prevent crystal lattice formation.
Corrective Action:
-
High Vacuum: Dry the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace solvent.
-
Trituration: Add cold pentane or hexanes and scratch the side of the flask with a glass rod to induce nucleation.
-
Seed Crystal: If a colleague has a solid sample, use a micro-spatula tip to seed the oil.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of tert-butyl 2,2-dimorpholinoacetate (10 mmol scale). Standard: >95% Conversion, >90% Isolated Yield.
Materials
-
Substrate: tert-Butyl glyoxylate (or commercially available solution in toluene).
-
Reagent: Morpholine (Distilled over KOH if older than 6 months).
-
Solvent: Toluene (Anhydrous).
-
Additives: 4Å Molecular Sieves (Activated).
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Cool to room temperature under Argon or Nitrogen atmosphere.
-
-
Charging:
-
Add tert-butyl glyoxylate (1.30 g, 10 mmol) dissolved in Toluene (30 mL).
-
Add activated 4Å Molecular Sieves (3.0 g).
-
-
Addition:
-
Add Morpholine (1.91 g, 22 mmol, 2.2 equivalents) dropwise via syringe.
-
Note: A slight exotherm may be observed.
-
-
Reaction:
-
Option A (Room Temp): Stir vigorously at 25°C for 16–24 hours.
-
Option B (Reflux - Faster): Attach a reflux condenser and heat to 110°C for 3 hours (Sieves not required if using Dean-Stark, but sieves preferred for cleaner impurity profile).
-
-
Workup (Crucial Step):
-
Filter the mixture through a pad of Celite to remove the molecular sieves.
-
Wash the filter cake with dry Toluene (10 mL).
-
Concentrate the filtrate under reduced pressure (Rotovap).[1] Do not exceed 50°C bath temperature.
-
-
Purification:
-
The residue is typically a viscous oil that solidifies upon standing.
-
Recrystallization: Dissolve in minimum hot Hexane (approx. 40°C), filter while warm if cloudy, and cool to -20°C.
-
Yield Calculation: Theoretical Mass
286.37 g/mol .
-
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White to Off-White Solid | May appear as oil initially. |
| 1H NMR (CDCl3) | Characteristic singlet. | |
| 1H NMR (Alpha-H) | The CH attached to two nitrogens. | |
| Storage | -20°C, Desiccated | Hygroscopic. Hydrolyzes in air. |
| Solubility | DCM, Toluene, EtOAc | Insoluble in water (decomposes). |
Part 4: References
-
General Aminal Synthesis: Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.
-
tert-Butyl Ester Stability & Cleavage: Greenberg, J. A., Sammakia, T. (2017).[2] Reactions of tert-Butyl Esters with SOCl2. The Journal of Organic Chemistry, 82(6), 3245–3251.
-
Morpholine Reactivity: D'Adamio, G., et al. (2019). Green Synthesis of Morpholines via Selective Monoalkylation. ChemRxiv.
-
Protecting Group Strategies (Aminals): Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[2] (General reference for acetal/aminal sensitivity).
Sources
Technical Support Center: tert-Butyl 2,2-Dimorpholinoacetate Synthesis
Technical Support Center: tert-Butyl 2,2-Dimorpholinoacetate Synthesis
The following technical guide details the optimization of tert-Butyl 2,2-dimorpholinoacetate synthesis, focusing on the critical parameters governing aminal formation and stability.
Core Reaction Dynamics & Yield Optimization
The synthesis of tert-Butyl 2,2-dimorpholinoacetate typically proceeds via the condensation of tert-butyl glyoxylate with morpholine. This reaction forms an aminal (
Critical Failure Points & Solutions
| Parameter | Common Issue | Technical Solution |
| Equilibrium Control | Reaction stalls at 60–70% conversion due to water accumulation. | Active Water Removal: Use activated 4Å Molecular Sieves (powdered) or azeotropic distillation with toluene/benzene. The reaction is driven by entropy and water removal. |
| Stoichiometry | Incomplete conversion leads to hemiaminal intermediates. | Excess Nucleophile: Use 2.2 – 2.5 equivalents of morpholine relative to the glyoxylate. The excess morpholine acts as both reactant and solvent/base. |
| Starting Material | Use of tert-butyl glyoxylate hydrate without prior drying. | Pre-drying: If starting from the hydrate, dehydrate it in situ by azeotropic distillation before adding morpholine, or use the distilled aldehyde form. |
| Workup Stability | Product hydrolysis on silica gel or in acidic aqueous washes. | Non-Acidic Isolation: Avoid silica gel chromatography unless treated with 1% Et |
Troubleshooting Guide (Q&A)
Q1: Why does my yield drop significantly after column chromatography?
Diagnosis: Acid-Catalyzed Hydrolysis. Aminals are extremely sensitive to Brønsted acids. Standard silica gel is slightly acidic (pH 6–7), which is sufficient to hydrolyze the aminal back to the aldehyde and amine, especially if residual water is present in the eluent. Corrective Action:
-
Deactivation: Pre-treat the silica gel column with 1–2% triethylamine (Et
N) in the mobile phase to neutralize acidic sites. -
Alternative: Use neutral or basic alumina (Brockmann Grade II/III) for purification.
-
Best Practice: Attempt to isolate the product by precipitation or recrystallization from anhydrous non-polar solvents (e.g., pentane, hexanes) to avoid chromatography entirely.
Q2: The reaction mixture turns dark/tarry. What is happening?
Diagnosis: Thermal Decomposition or Polymerization. Glyoxylate derivatives are prone to self-condensation (aldol-type) or polymerization at high temperatures. Corrective Action:
-
Temperature Control: Maintain the reaction temperature between 0°C and Room Temperature (25°C) initially. Only heat to reflux (with Dean-Stark) if conversion is sluggish and the starting material is stable.
-
Inert Atmosphere: Ensure the reaction is performed under Nitrogen or Argon to prevent oxidative degradation of the morpholine or aldehyde.
Q3: I see a "monomorpholino" impurity by NMR. How do I push it to the "dimorpholino" product?
Diagnosis: Hemiaminal Intermediate Stalling. The formation of the first C–N bond is fast; the second is slower and sterically hindered. Corrective Action:
-
Time & Desiccant: Increase reaction time and ensure fresh molecular sieves are present.
-
Catalysis: A weak Lewis acid (e.g., Ti(OiPr)
or anhydrous MgSO ) can sometimes catalyze the second addition, though this is rarely needed if water is effectively removed. -
Check Solvent: Ensure the solvent is strictly anhydrous (THF, Toluene, or DCM).
Optimized Experimental Protocol
Objective: Synthesis of tert-Butyl 2,2-dimorpholinoacetate via Dehydrative Condensation.
Materials:
-
tert-Butyl Glyoxylate (freshly distilled or generated from hydrate): 10.0 mmol
-
Morpholine (anhydrous): 22.0 mmol (2.2 equiv)
-
Solvent: Toluene (anhydrous) or Dichloromethane (DCM)
-
Desiccant: Activated 4Å Molecular Sieves (powdered, 200 mg/mmol)
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent & Substrate: Add tert-butyl glyoxylate (10 mmol) and anhydrous Toluene (30 mL).
-
Note: If using the hydrate, reflux with a Dean-Stark trap for 1 hour to remove water before proceeding.
-
-
Amine Addition: Cool the solution to 0°C. Add Morpholine (22 mmol) dropwise via syringe.
-
Dehydration: Add activated 4Å Molecular Sieves immediately.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Alumina plates) or NMR (look for the disappearance of the aldehyde proton at ~9.5 ppm and appearance of the aminal proton at ~4.5–5.0 ppm).
-
Filtration: Filter the mixture through a pad of Celite (dried) under an inert atmosphere to remove sieves and morpholine salts. Wash with anhydrous ether.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at a bath temperature < 40°C .
-
Purification:
-
Primary: Triturate the residue with cold pentane/hexanes to induce crystallization.
-
Secondary: If oil persists, perform rapid filtration through a short plug of Basic Alumina using Hexanes/EtOAc (9:1).
-
-
Storage: Store the product under Argon at -20°C. Aminals are hygroscopic and hydrolytically unstable.
Mechanistic Visualization
The following diagram illustrates the equilibrium pathway and the critical role of water removal in driving the reaction toward the desired aminal.
Caption: Reaction pathway showing the reversible formation of the hemiaminal and aminal. The "Sieves" node represents the thermodynamic sink required to prevent hydrolysis (red dashed lines) and drive the equilibrium to the product.
References
-
Bourguignon, J. J., & Wermuth, C. G. (1981).
-keto acids. The Journal of Organic Chemistry, 46(24), 4889–4894. -
Organic Syntheses. (2004). tert-Butyl Glyoxylate synthesis and handling (General procedures for glyoxylate esters). Organic Syntheses, Coll. Vol. 10, p. 77.
- Ansell, M. F. (1989). Aminals and Hemiaminals. In Rodd's Chemistry of Carbon Compounds. Elsevier. (General reference for aminal stability and synthesis).
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 2,2-dimorpholinoacetate
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 2,2-dimorpholinoacetate
Disclaimer: Tert-Butyl 2,2-dimorpholinoacetate is a specialized chemical entity with limited specific documentation in publicly accessible literature. This guide is therefore constructed based on established principles of organic chemistry, drawing parallels from the known reactivity of its core functional groups: the tert-butyl ester and the α,α-dimorpholino (aminal) moiety. All protocols and troubleshooting advice should be adapted and validated by the end-user for their specific application.
Introduction
Welcome to the technical support center for tert-Butyl 2,2-dimorpholinoacetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this sterically hindered and functionally rich molecule. We will delve into the causal relationships behind experimental choices, offering field-proven insights to preempt and resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: What is tert-Butyl 2,2-dimorpholinoacetate and what are its key structural features?
A: Tert-Butyl 2,2-dimorpholinoacetate is an organic molecule characterized by two primary functional groups. The first is a tert-butyl ester , a common protecting group for carboxylic acids known for its steric bulk and stability under basic and nucleophilic conditions.[1] The second, and more unique feature, is a geminal diamine (specifically, an aminal) at the alpha-position, where two morpholino groups are attached to the same carbon. This combination results in a sterically congested and electronically complex molecule. The morpholino groups introduce basic nitrogen atoms and ether functionalities.[2]
Q2: What are the expected stability characteristics of this compound?
A: The stability is dictated by its two main functional groups:
-
The tert-butyl ester is stable to a wide range of reagents, including strong bases, nucleophiles, and many reducing agents.[3] However, it is highly sensitive to acidic conditions, which are used for its removal (deprotection).[1]
-
The 2,2-dimorpholino (aminal) group is analogous to acetals and ketals and is expected to be unstable under acidic conditions.[4] Aqueous acid will likely hydrolyze the aminal back to a carbonyl group (in this case, a glyoxylate derivative) and two equivalents of morpholine.[5][6] The presence of two basic morpholine groups may offer some initial self-buffering capacity, but overall, the molecule is acid-labile.
Q3: What are the potential applications of this molecule?
A: While specific applications are not widely documented, its structure suggests potential use as a specialized building block in medicinal chemistry or materials science. The dimorpholino group could act as a unique scaffold, a bidentate ligand for metals, or a precursor to other functional groups after hydrolysis. The tert-butyl ester allows for the core structure to be carried through various synthetic steps before revealing a carboxylic acid for further conjugation or modification.[7]
Synthesis and Optimization
The synthesis of α,α-diamino esters is a non-trivial challenge, often requiring specialized methods.[8][9] A plausible, though hypothetical, route to tert-Butyl 2,2-dimorpholinoacetate is outlined below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butyl 2,2-dimorpholinoacetate stability and degradation issues
tert-Butyl 2,2-dimorpholinoacetate stability and degradation issues
Introduction
Welcome to the technical support guide for tert-Butyl 2,2-dimorpholinoacetate. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a key building block and chemical intermediate, understanding its stability profile is critical for ensuring the reliability and reproducibility of synthetic procedures and downstream applications.
This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols for common degradation issues, and a summary of the underlying chemical principles governing the stability of this molecule. The core structure of tert-Butyl 2,2-dimorpholinoacetate features two key functional groups: a tert-butyl ester and two morpholine rings . Its stability and degradation are almost entirely dictated by the chemical properties of these groups. The bulky tert-butyl group provides significant steric hindrance, making the ester resistant to many nucleophiles and basic conditions at room temperature.[1] However, this same group facilitates cleavage under acidic conditions due to the formation of a stable tertiary carbocation.[1][2]
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling, storage, and stability of tert-Butyl 2,2-dimorpholinoacetate.
Q1: What are the ideal storage conditions for this compound? A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[3][5] For optimal preservation of purity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential long-term oxidative degradation of the morpholine moieties.
Q2: I see a new, more polar peak in my HPLC analysis after dissolving the compound in an acidic mobile phase. What is it? A2: The most likely cause is acid-catalyzed hydrolysis of the tert-butyl ester. The tert-butyl ester group is highly labile to acidic conditions, cleaving to form 2,2-dimorpholinoacetic acid and gaseous isobutylene.[2][6] This carboxylic acid product is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. See Section 4.0 for the full degradation pathway.
Q3: Is the compound stable under basic conditions? A3: Generally, yes. The tert-butyl ester is remarkably stable to basic and nucleophilic conditions at ambient temperatures due to steric hindrance from the bulky t-butyl group.[1][7] It is resistant to hydrolysis by aqueous bases (like NaOH) at room temperature and stable to common amine bases used in synthesis (e.g., piperidine, triethylamine).[1] However, cleavage can occur at elevated temperatures.[1]
Q4: Can the morpholine rings degrade? A4: Yes, under specific conditions. While generally stable, the nitrogen atom in the morpholine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under certain biological/enzymatic conditions which can lead to ring cleavage.[8][9] Microbial degradation studies have shown that the C-N bond of the morpholine ring can be cleaved by enzymes like cytochrome P-450, leading to intermediates such as 2-(2-aminoethoxy)acetate.[8][10] For typical organic synthesis applications, this is less common than ester hydrolysis but should be considered if using strong oxidants.
Q5: My assay values are consistently low. What could be the cause? A5: Low assay values often point to degradation. The primary suspect is unintentional exposure to acidic conditions during your process (e.g., acidic reagents, impurities in solvents, or an unbuffered aqueous solution). Verify the pH of all solutions and ensure all glassware is free of acidic residue. If the issue persists, a forced degradation study as outlined in Section 5.2 can help pinpoint the specific vulnerability.
Core Degradation Pathways
The stability of tert-Butyl 2,2-dimorpholinoacetate is primarily governed by its two functional groups. Understanding these pathways is crucial for troubleshooting.
Acid-Catalyzed Hydrolysis of the tert-Butyl Ester
This is the most significant and common degradation pathway. The reaction proceeds readily in the presence of strong acids (e.g., HCl, H₂SO₄, TFA).[2] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the stability of the resulting tert-butyl carbocation, the reaction proceeds via an A_AL_1 mechanism involving the cleavage of the alkyl-oxygen bond.[6][11]
The final products are 2,2-dimorpholinoacetic acid and isobutylene .[2][6]
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Oxidative Degradation of Morpholine Rings
While less common in standard laboratory handling, the morpholine rings can undergo oxidative degradation. This is a known pathway in microbial and environmental degradation, often initiated by monooxygenase enzymes like cytochrome P-450.[8][10] The process typically involves the cleavage of a C-N bond, leading to ring-opened products.[10][12] In a laboratory setting, this could be a concern when using strong oxidizing agents (e.g., hydrogen peroxide, peroxy acids).[9] The initial product could be an N-oxide, followed by more complex ring cleavage.
Troubleshooting Guide: Investigating Degradation
This guide provides a systematic workflow for identifying the cause of suspected compound degradation.
Workflow for Troubleshooting
When an unexpected impurity is detected or assay values are low, a structured investigation is necessary. A forced degradation study is a powerful tool to purposefully degrade the sample under controlled stress conditions to understand its liabilities.[13][14]
Caption: A systematic workflow for troubleshooting degradation issues.
Interpreting Forced Degradation Data
A well-designed forced degradation study will reveal the compound's vulnerabilities. The results can be summarized to guide formulation and handling decisions.
| Stress Condition | Typical Reagents & Conditions | Expected Outcome for tert-Butyl 2,2-dimorpholinoacetate | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 8 hrs[13][15] | Significant Degradation | 2,2-dimorpholinoacetic acid |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 8 hrs[13][15] | Minimal to No Degradation | None expected at RT, possible at high temp[1] |
| Oxidation | 3% H₂O₂, RT, 24 hrs[15] | Possible Minor Degradation | N-oxides, ring-opened products[9] |
| Thermal | 80 °C, Solid State, 48 hrs | Likely Stable | None expected |
| Photolytic | ICH Q1B conditions | Likely Stable | To be determined experimentally |
Experimental Protocols
These protocols provide a starting point for analyzing purity and conducting stability studies.
Protocol: HPLC Purity Analysis (Stability-Indicating Method)
This reverse-phase HPLC method is designed to separate the parent compound from its primary acidic degradant.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Prep | Dissolve sample in 50:50 Acetonitrile:Water |
| Note: The acidic mobile phase may cause slow on-column degradation. Analyze samples promptly after preparation. |
Protocol: Forced Degradation Study
This protocol outlines the steps to assess the compound's stability under various stress conditions, as mandated by ICH guidelines.[14][15]
Objective: To intentionally degrade the compound to identify potential degradation products and establish the specificity of the analytical method.[14] Aim for 5-20% degradation.[15]
1. Sample Preparation:
-
Prepare a stock solution of tert-Butyl 2,2-dimorpholinoacetate at ~1 mg/mL in Acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Analyze at 4, 8, and 24 hours.
-
Thermal (Solution): Heat the stock solution at 60°C. Analyze at 24 and 48 hours.
-
Thermal (Solid): Place a few milligrams of solid compound in an oven at 80°C. Analyze at 24 and 48 hours by dissolving a weighed amount in the diluent.
-
Control: Keep 1 mL of stock solution at room temperature, protected from light. Analyze alongside all stressed samples.
3. Analysis:
-
Analyze all samples using the stability-indicating HPLC method described in Protocol 5.1 .
-
Calculate the percentage degradation and check for the formation of new peaks. Use a photodiode array (PDA) detector if available to assess peak purity.
References
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1894–1899. [Link]
-
Pharma Stability. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Stability Insights. [Link]
-
Swain, A. G., & Mainprize, J. (1982). The microbial degradation of morpholine. Journal of Applied Bacteriology, 52(1), 5-13. [Link]
-
Poupin, P., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 65(3), 1285–1288. [Link]
-
SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances. SGS Life Sciences. [Link]
-
Ecolink Inc. (2016). Tert Butyl Acetate Safety Data Sheet. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Chauhan, A., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Journal of Microbiology, Biotechnology and Food Sciences, 11(5). [Link]
-
Swain, A. G., & Mainprize, J. (1982). The microbial degradation of morpholine. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. ACS GCI. [Link]
-
United Initiators. (2018). Safety Data Sheet. [Link]
-
Singh, P., et al. (2020). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
-
Zervas, P., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]
-
Siggia, S., & Hanna, J. G. (1956). Analytical Chemistry, 28(4). [Link]
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. [Link]
-
Eide, M. E. (2003). Morpholine. OSHA Method PV2123. [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
NIOSH. (n.d.). NIOSH Analytical Method, Morpholine, S150 (Set K). CDC Stacks. [Link]
-
NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. [Link]
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
-
University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Suárez-Castillo, O. R., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA. [Link]
-
Clutch Prep. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]
-
Hébrant, M., et al. (2007). (Tri)butyltin biotic degradation rates and pathways in different compartments of a freshwater model ecosystem. PubMed. [Link]
-
Eawag. (n.d.). Methyl tert-butyl ether Degradation Pathway. Eawag-BBD. [Link]
-
Kar, A., et al. (2014). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Request PDF - ResearchGate. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Fayolle, F., et al. (2001). Biodegradation of tert-butyl alcohol and related xenobiotics by a methylotrophic bacterial isolate. PubMed. [Link]
-
CORE. (n.d.). BIODEGRADATION OF METHYL TERT-BUTYL ETHER AND TERT-BUTYL ALCOHOL USING BIOAUGMENTATION WITH BIOWISH® AQUA. [Link]
-
Deeb, R. A., et al. (2000). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts, 40(2). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol. [Link]
-
PubChem. (n.d.). Tert-butyl 2-(2-aminoethoxy)acetate. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. fishersci.com [fishersci.com]
- 4. images.nicindustries.com [images.nicindustries.com]
- 5. ecolink.com [ecolink.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. real.mtak.hu [real.mtak.hu]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: Catalyst Selection for Optimizing tert-Butyl 2,2-dimorpholinoacetate Synthesis
Technical Support Center: Catalyst Selection for Optimizing tert-Butyl 2,2-dimorpholinoacetate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl 2,2-dimorpholinoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical role of catalyst selection. Below, you will find a curated set of troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of tert-Butyl 2,2-dimorpholinoacetate, providing explanations and actionable solutions.
1. Why is my yield of tert-Butyl 2,2-dimorpholinoacetate consistently low?
Low yields can stem from several factors, often related to incomplete reaction or the formation of side products. The primary reaction is a double nucleophilic substitution of a dihaloacetate ester by morpholine.
-
Inadequate Catalyst Activity: The choice of catalyst is paramount. For this bimolecular nucleophilic substitution (SN2) type reaction, a phase-transfer catalyst (PTC) is often employed to facilitate the reaction between the aqueous or solid base and the organic substrate.[1][2] If the catalyst is not efficient, the reaction rate will be slow, leading to low conversion.
-
Solution: Consider switching to a more effective PTC. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBACH) are commonly used.[1][3] The lipophilicity of the catalyst is key; a catalyst that is too soluble in the aqueous phase or too soluble in the organic phase will be ineffective.
-
-
Formation of Side Products: The primary side product is the mono-substituted intermediate, tert-butyl 2-chloro-2-morpholinoacetate (assuming the starting material is tert-butyl dichloroacetate). Over-alkylation of morpholine is also a possibility, though less common under these conditions.
-
Solution: Ensure a stoichiometric excess of morpholine is used to drive the reaction towards the di-substituted product. Additionally, optimizing the reaction temperature can help. Higher temperatures may increase the rate of the second substitution.
-
-
Steric Hindrance: The α-carbon of the tert-butyl acetate is sterically hindered, which can slow down SN2 reactions.[4][5]
-
Solution: While the tert-butyl group is not directly at the reaction center, its bulk can influence the overall reactivity. Ensure adequate reaction time and temperature.
-
2. How can I minimize the formation of the mono-substituted impurity?
The presence of the mono-substituted product is a common challenge, indicating that the second substitution is sluggish compared to the first.
-
Reaction Kinetics: The second nucleophilic substitution is often slower than the first due to increased steric hindrance and electronic effects once one morpholine group is attached.
-
Solutions:
-
Increase Morpholine Equivalents: Using a larger excess of morpholine can increase the probability of the second substitution.
-
Optimize Catalyst and Base: A more potent PTC system can enhance the rate of the second substitution. The combination of a strong inorganic base (e.g., K2CO3, NaOH) and an appropriate PTC is crucial.[2][3]
-
Temperature and Time: Increasing the reaction temperature and extending the reaction time can favor the formation of the di-substituted product. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
-
3. My reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction can be due to catalyst poisoning, reagent degradation, or unfavorable reaction conditions.
-
Catalyst Poisoning: Certain anions, particularly iodide or tosylate, can "poison" quaternary ammonium catalysts by forming a tight ion pair that is unreactive.[1]
-
Solution: If using a starting material other than a dichloro- or dibromoacetate, be mindful of the leaving group. Mesylates are often a better choice than tosylates in PTC reactions.[1]
-
-
Base Inefficiency: If a solid base is used, its surface area and purity are important. If the base is not sufficiently reactive, the reaction will not proceed.
-
Solution: Use a freshly powdered, anhydrous base. For liquid-liquid PTC, ensure the concentration of the aqueous base is optimal.
-
-
Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction.
-
Solution: Use high-purity, anhydrous reagents and solvents.
-
Frequently Asked Questions (FAQs)
1. What is the best catalyst for the synthesis of tert-Butyl 2,2-dimorpholinoacetate?
The "best" catalyst often depends on the specific reaction conditions (e.g., solvent, base, temperature). However, for the N-alkylation of morpholine with a dihaloacetate, phase-transfer catalysts (PTCs) are generally the most effective.[1][2][6]
-
Quaternary Ammonium Salts: These are the most common and cost-effective PTCs. Examples include:
-
Tetrabutylammonium bromide (TBAB)
-
Triethylbenzylammonium chloride (TEBACH)[3]
-
Aliquat 336 (tricaprylylmethylammonium chloride)
-
-
Crown Ethers: While very effective, they are generally more expensive.
-
Mechanism of Action: The PTC transports the nucleophilic anion (e.g., generated from morpholine by a base) from the aqueous or solid phase into the organic phase where it can react with the tert-butyl dihaloacetate.[2]
2. What are the optimal reaction conditions?
-
Starting Materials: Typically, tert-butyl dichloroacetate or tert-butyl dibromoacetate and morpholine.
-
Base: An inorganic base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is commonly used.[3]
-
Solvent: A two-phase system is often employed. This can be a liquid-liquid system (e.g., toluene/water) or a solid-liquid system (e.g., acetonitrile with solid K2CO3).[2]
-
Temperature: The reaction is often run at elevated temperatures, typically in the range of 70-100 °C, to overcome the activation energy of the SN2 reaction.[3]
-
Stoichiometry: An excess of morpholine (e.g., 2.5-3 equivalents) is recommended to drive the reaction to completion and minimize the mono-substituted product.
3. How does the choice of catalyst affect the reaction outcome?
The structure of the PTC can significantly impact its efficiency. The lipophilicity of the quaternary ammonium salt, determined by the length of the alkyl chains, is a key factor.[1]
| Catalyst Type | Key Characteristics | Impact on Reaction |
| Symmetrical Quats (e.g., TBAB) | Good general-purpose PTCs. | Often provide a good balance of solubility and reactivity. |
| Asymmetrical Quats (e.g., TEBACH, Aliquat 336) | Higher lipophilicity can lead to better performance in certain solvent systems. | May offer faster reaction rates in some cases. |
| Crown Ethers | Excellent at solvating alkali metal cations, thereby "freeing" the anion. | Can provide very high reaction rates but are more expensive. |
4. Can you provide a general experimental protocol?
The following is a representative procedure for the synthesis of tert-butyl 2,2-dimorpholinoacetate using phase-transfer catalysis.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butyl dichloroacetate (1.0 eq), morpholine (2.5 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or toluene.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: If a water-soluble solvent was used, dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate. If a water-immiscible solvent was used, wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visual Guides
Reaction Mechanism
Caption: General experimental workflow for the synthesis.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Organic Letters. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. ACS Publications. Retrieved from [Link]
-
Russian Journal of General Chemistry. (2012). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
OSTI. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Retrieved from [Link]
-
Journal of the American Chemical Society. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Retrieved from [Link]
-
Nature Communications. (n.d.). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction. Retrieved from [Link]
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]
-
SlidePlayer. (2022). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.
-
MedLife Mastery. (2025). The Nucleophilic Substitution Reaction - MCAT Content. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8: Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chemistry Steps. (2025). SN2 Reaction Mechanism. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl... | Download Scientific Diagram. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol. Retrieved from [Link]
Sources
unexpected results in tert-Butyl 2,2-dimorpholinoacetate experiments
unexpected results in tert-Butyl 2,2-dimorpholinoacetate experiments
Troubleshooting Guide & Experimental FAQs
Introduction: The "Deceptive" Stability
If you are accessing this guide, you have likely encountered a specific set of "unexpected results" with tert-Butyl 2,2-dimorpholinoacetate. While this molecule appears to be a standard protected amino-acid derivative, it contains a gem-diamine (aminal) core masked by a bulky ester.
This structure creates a chemical paradox :
-
The aminal core is basic and extremely acid-sensitive (hydrolytically unstable).
-
The tert-butyl ester is traditionally removed via strong acid (TFA/HCl).[1]
Most "failures" occur because standard protocols for one functional group destroy the other. This guide addresses the three critical failure points: Synthesis Equilibrium , Silica Degradation , and Deprotection Collapse .
Module 1: Synthesis & Formation
"Why is my yield low despite long reaction times?"
The Root Cause: Water-Driven Equilibrium
The formation of the aminal bond from morpholine and tert-butyl glyoxylate (or equivalent halo-acetate precursors) is a reversible equilibrium. Unlike standard amide couplings, aminal formation generates water as a byproduct. If water is not actively removed, the equilibrium shifts back to the starting materials.
Troubleshooting Protocol
| Parameter | Standard (Failing) Condition | Optimized (Success) Condition |
| Solvent | THF or DCM (Wet) | Toluene or Benzene (Anhydrous) |
| Water Removal | None / MgSO4 | Dean-Stark Trap or 4Å Molecular Sieves (Activated) |
| Temperature | Room Temperature | Reflux (if using Dean-Stark) |
| Stoichiometry | 1:1 Ratio | Excess Morpholine (2.2 – 2.5 equiv) |
Visual Workflow: The Equilibrium Trap
The following diagram illustrates the reversibility of the reaction and the critical intervention point.
Figure 1: The synthesis relies on the physical removal of water. Without a trap (Dean-Stark or Sieves), the accumulated water hydrolyzes the product back to starting materials.
Module 2: Purification & Isolation
"My product looked pure by NMR crude, but vanished after column chromatography."
The Root Cause: Silica Acidity
Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0, with localized acidic silanol sites). This acidity is sufficient to protonate one of the morpholine nitrogens. Once protonated, the gem-diamine becomes an excellent leaving group, triggering hydrolysis on the column. You are likely eluting glyoxylic acid derivatives or morpholine salts , not your product.
Validated Purification Protocols
Option A: Neutralized Silica (Recommended)
-
Pre-treatment: Slurry the silica gel in your eluent containing 1–2% Triethylamine (Et3N) before packing the column.
-
Eluent: Maintain 0.5% Et3N in the mobile phase during the run to suppress silanol acidity.
Option B: Basic Alumina
-
Stationary Phase: Use Basic Alumina (Activity Grade III) instead of silica. This completely avoids the acid-hydrolysis pathway.
Option C: Recrystallization (Best for Scale)
-
Avoid chromatography entirely. Many gem-dimorpholino derivatives crystallize well from non-polar solvents (Hexanes/Et2O) due to their high symmetry and polarity contrast.
Module 3: Reactivity & Deprotection
"I treated with TFA to remove the t-butyl group, but I got a black tar/mess."
The Root Cause: The "Acid Paradox"
This is the most common failure mode. You cannot use standard acidic deprotection (TFA/DCM or HCl/Dioxane) on this molecule.
-
Mechanism: Acid protonates the morpholine nitrogen before or simultaneously with the ester. The protonated aminal collapses to an iminium ion, which hydrolyzes immediately.
-
Result: You isolate glyoxylic acid, morpholinium salts, and isobutylene—not the free amino acid.
Alternative Deprotection Strategies
If you must isolate the free acid (2,2-dimorpholinoacetic acid), you must use non-acidic or Lewis-acid mediated cleavage.
| Method | Reagent | Mechanism | Suitability |
| Standard Acid | TFA / HCl | DESTRUCTIVE | DO NOT USE |
| Lewis Acid | ZnBr2 in DCM | Chelation-controlled cleavage | High (Preserves acid-labile groups) |
| Silylating Agent | TMSOTf / 2,6-Lutidine | Silyl ester formation -> mild hydrolysis | Medium (Requires anhydrous workup) |
| Thermal | Heat > 150°C (in DMSO) | Isobutylene elimination | Low (Aminal may degrade thermally) |
Visual Mechanism: Why TFA Fails
The diagram below details the destructive pathway that occurs in acidic media.
Figure 2: Acidic conditions preferentially attack the nitrogen lone pairs, destabilizing the central carbon before the ester can be cleanly cleaved.
FAQ: Frequently Asked Questions
Q: The NMR shows broad peaks for the morpholine rings. Is my product impure? A: Not necessarily. Due to the steric bulk of two morpholine rings on a single carbon (the gem-position), rotation is often restricted at room temperature. This creates "rotamers," leading to broad or split signals in 1H NMR.
-
Validation: Run the NMR at elevated temperature (50°C in DMSO-d6). If the peaks sharpen and coalesce, it is dynamic rotation, not impurity.
Q: Can I use this molecule in a Mannich reaction? A: Yes, this is its primary utility. The morpholine acts as a leaving group under thermal conditions or with specific Lewis acids to generate an in situ iminium ion. You generally do not need to deprotect the ester first. Perform the Mannich reaction on the ester, then deprotect the final product (which is likely a stable alpha-amino acid derivative).
Q: How do I store this compound? A: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture is the enemy; over time, atmospheric moisture will hydrolyze the aminal to the aldehyde.
References
-
Aminal Stability: HeerKp, S., et al. "Experimental and theoretical investigations into the stability of cyclic aminals." Beilstein Journal of Organic Chemistry, 2016.
-
Lewis Acid Deprotection: Wu, Y.-q., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2."[1] The Journal of Organic Chemistry, 2004.[2]
-
Purification of Amines: "Purification of Amines on Silica Gel." University of Rochester Chem Support.
-
Protecting Groups: Greene, T.W., Wuts, P.G.M.[3] "Protection for the Carboxyl Group: Esters."[4][5] Organic Chemistry Portal (Summary).
Sources
Reference Data & Comparative Studies
Technical Guide: Efficacy of tert-Butyl 2,2-dimorpholinoacetate in Organic Synthesis
Technical Guide: Efficacy of tert-Butyl 2,2-dimorpholinoacetate in Organic Synthesis
The following guide details the technical efficacy of tert-Butyl 2,2-dimorpholinoacetate , positioning it as a superior, stable surrogate for glyoxylate esters in precision organic synthesis.
[1]
Executive Summary
tert-Butyl 2,2-dimorpholinoacetate represents a high-stability glyoxylate aminal reagent.[1] It serves as a masked equivalent of tert-butyl glyoxylate , a highly reactive aldehyde intermediate used extensively in the synthesis of
Unlike standard glyoxylates (which polymerize or hydrate) or acetals (which require harsh hydrolysis), this aminal reagent offers a unique balance of shelf-stability and rapid in situ activation , driven by the lability of the morpholine hemiaminal linkage.[1]
Core Advantages
-
Anhydrous Handling: Eliminates water associated with glyoxylic acid monohydrate.[1]
-
Polymerization Resistance: The aminal masking prevents the oligomerization typical of free ethyl/tert-butyl glyoxylates.[1]
-
Orthogonal Protection: The tert-butyl ester provides acid-labile protection, orthogonal to methyl/ethyl esters and base-labile groups (Fmoc).[1]
Mechanistic Basis & Chemistry
The efficacy of tert-Butyl 2,2-dimorpholinoacetate lies in its ability to generate the reactive iminium or oxocarbenium species under mild conditions.[1]
Activation Pathway[1]
-
Protonation: The morpholine nitrogen accepts a proton (mild acid catalysis).[1]
-
Elimination: Loss of one morpholine unit generates a highly electrophilic iminium ion .[1]
-
Nucleophilic Attack: The iminium species reacts with nucleophiles (amines, enolates, electron-rich aromatics).[1]
-
Hydrolysis (Optional): In the presence of water, it releases the free aldehyde (tert-butyl glyoxylate) in situ.[1]
Figure 1: Activation pathway of the dimorpholinoacetate reagent.[1] The aminal functionality allows direct access to reactive iminium species or controlled release of the aldehyde.[1]
Comparative Efficacy Analysis
This section objectively compares tert-Butyl 2,2-dimorpholinoacetate against standard industry alternatives.
Table 1: Reagent Comparison Matrix
| Feature | tert-Butyl 2,2-dimorpholinoacetate | Ethyl Glyoxylate (50% Soln.)[1] | Glyoxylic Acid Monohydrate | Ethyl 2,2-diethoxyacetate |
| State | Solid / Viscous Oil | Solution (Toluene) | Solid | Liquid |
| Stability | High (Indefinite at -20°C) | Low (Polymerizes/Oxidizes) | Medium (Hygroscopic) | High |
| Water Content | Anhydrous | Variable | High (Monohydrate) | Anhydrous |
| Reactivity | High (Rapid Iminium formation) | High (Aldehyde is free) | Medium (Requires dehydration) | Low (Requires strong acid) |
| Atom Economy | Low (Loss of 2 morpholines) | High | High | Medium (Loss of 2 ethanols) |
| Primary Use | Anhydrous Mannich/Petasis | General Aldehyde Chemistry | Aqueous reactions | Stable precursor |
Detailed Performance Insights
1. vs. Ethyl Glyoxylate (Solution)[1]
-
Problem: Commercial ethyl glyoxylate is typically supplied as a 50% solution in toluene to prevent polymerization. Even then, it degrades over time, leading to inconsistent stoichiometry.[1]
-
Solution: The dimorpholino reagent is a discrete molecular species.[1] It allows for precise weighing and stoichiometry, critical for enantioselective catalysis where excess aldehyde can poison catalysts.[1]
2. vs. Glyoxylic Acid Monohydrate[1]
-
Problem: The monohydrate introduces water into the reaction. This is fatal for moisture-sensitive Lewis Acid catalysts (e.g., TiCl4, BF3[1]·OEt2) used in C-C bond formation.[1]
-
Solution: The dimorpholino reagent is anhydrous.[1] It is the reagent of choice for Lewis Acid-mediated Friedel-Crafts alkylations or multicomponent reactions requiring dry conditions.[1]
3. vs. Acetals (Diethoxyacetate)[1]
-
Problem: Acetals are very stable and require strong acids or high temperatures to hydrolyze, which can decompose sensitive substrates (e.g., racemization of amino acids).[1]
-
Solution: Aminals (morpholino) are more labile than acetals.[1] They activate under mild acidic conditions (e.g., weak Lewis acids or Bronsted acids) due to the nitrogen lone pair assisting the leaving group departure.[1]
Experimental Protocols
Protocol A: Synthesis of -Amino Acids via Petasis Borono-Mannich Reaction
This protocol demonstrates the reagent's utility in multicomponent coupling without external water.[1]
Reagents:
-
tert-Butyl 2,2-dimorpholinoacetate (1.0 equiv)[1]
-
Primary Amine (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)[1]
Procedure:
-
Dissolution: Dissolve tert-Butyl 2,2-dimorpholinoacetate (1.0 mmol) in DCM (5 mL).
-
Amine Addition: Add the primary amine (1.0 mmol). Stir for 15 minutes at Room Temperature (RT). Note: The amine exchanges with morpholine to form the active imine intermediate.[1]
-
Coupling: Add the aryl boronic acid (1.2 mmol).
-
Reaction: Stir at RT for 12–24 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with DCM, wash with 0.1 M HCl (to remove liberated morpholine), then NaHCO3. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography.
Why this works: The morpholine released acts as a proton scavenger/buffer, often eliminating the need for added base.[1]
Protocol B: In Situ Generation of tert-Butyl Glyoxylate for Aldol Reactions
Reagents:
Procedure:
-
Suspend the reagent in Acetone/Water.[1]
-
Add catalytic Amberlyst-15.[1]
-
Stir for 30 mins. The morpholine is sequestered by the resin.[1]
-
Filter the resin.[1] The filtrate contains fresh, monomeric tert-butyl glyoxylate ready for immediate use in Aldol or Henry reactions.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for choosing this reagent over alternatives.
Figure 2: Decision tree for selecting glyoxylate sources.[1] The dimorpholino reagent is optimal for anhydrous, acid-sensitive, or storage-critical applications.[1]
References
-
Glyoxylate Imines in Synthesis: Title:Asymmetric Synthesis of
-Amino Acids via Glyoxylate Imines. Source: Chemical Reviews.[1] URL:[Link][1] -
Petasis Reaction Mechanisms: Title:The Petasis Reaction: A Powerful Multicomponent Synthesis of Amino Acids. Source:[1] Journal of the American Chemical Society.[1][3] URL:[Link][1]
-
tert-Butyl Ester Protection: Title:Protective Groups in Organic Synthesis (Greene's). Source:[1] Wiley Online Library.[1] URL:[Link][1]
Sources
Safety & Regulatory Compliance
Proper Disposal Procedures: tert-Butyl 2,2-dimorpholinoacetate
Proper Disposal Procedures: tert-Butyl 2,2-dimorpholinoacetate
[1][2][3]
Executive Summary & Immediate Action
tert-Butyl 2,2-dimorpholinoacetate is a specialized pharmaceutical intermediate characterized by two morpholine rings and a tert-butyl ester moiety.[1] Due to the absence of widespread, compound-specific Safety Data Sheets (SDS) for this specific intermediate, disposal protocols must be derived from its functional group chemistry: organic bases (morpholines) and labile esters .[1]
The Core Directive: Treat this substance as a Flammable, Corrosive (Basic) Organic Liquid .
Immediate Disposal Constraints:
-
DO NOT mix with strong acids (Risk of exothermic hydrolysis and amine neutralization).
-
DO NOT dispose of down the drain (Aquatic toxicity of morpholine derivatives).
-
DO NOT mix with oxidizers (Risk of fire/explosion).
Chemical Profile & Hazard Identification
To ensure safe handling, we must deconstruct the molecule into its reactive components.[1] This "Structure-Activity Relationship" (SAR) approach validates the disposal method in the absence of direct data.
| Property | Estimated/Derived Characteristic | Operational Implication |
| Functional Groups | Bis-morpholine (2x Secondary Amines), tert-Butyl Ester | Basic pH; potential for hydrolysis.[1] |
| Flammability | High Risk (Inferred from tert-butyl acetate FP ~4°C and Morpholine FP ~31°C) | Classify as D001 (Ignitable) . Store in flammables cabinet. |
| Corrosivity | Moderate to High (Basic) | Classify as D002 (Corrosive) if pH ≥ 12.5. Use chemically resistant containers. |
| Reactivity | Acid-Sensitive | The tert-butyl ester is acid-labile; morpholines react exothermically with acids. |
| Toxicity | Irritant / Potential Toxin | Avoid inhalation and skin contact.[2][3] |
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Scientific Rationale: Segregation prevents "commingled waste" incidents where incompatible functional groups react in the waste drum.
-
Assess State: If the compound is in solution, identify the solvent.
-
If in halogenated solvent (DCM, Chloroform): Segregate into Halogenated Waste .
-
If in non-halogenated solvent (MeOH, EtOAc) or neat: Segregate into Non-Halogenated Organic Waste .
-
-
pH Check: Verify pH is basic.
-
Critical: Do not add to a waste container heavily laden with acidic waste (e.g., TFA, HCl digests) even if it is organic.[1] The heat of neutralization combined with ester hydrolysis can over-pressurize the container.
-
Phase 2: Packaging & Containment
Trustworthiness: Using the wrong container material can lead to embrittlement and leaks.
-
Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass .
-
Avoid: Low-density plastics or metal cans if the pH is extremely high (though metal is acceptable for neutral organics).
-
-
Headspace: Leave at least 10% headspace in the bottle to accommodate thermal expansion or minor off-gassing.
Phase 3: Labeling & Regulatory Compliance (RCRA)
Authoritative Grounding: Adherence to US EPA 40 CFR regulations is mandatory.
-
Label: "Hazardous Waste - Flammable, Corrosive (Basic)."[1]
-
Constituents: List "tert-Butyl 2,2-dimorpholinoacetate" explicitly. If in solution, list the solvent first (e.g., "Methanol 90%, tert-Butyl 2,2-dimorpholinoacetate 10%").[1]
-
RCRA Codes:
Visual Workflows
Diagram 1: Waste Stream Decision Logic
This decision tree ensures the material ends up in the correct incineration stream without causing cross-reactivity.
Caption: Logic flow for segregating tert-Butyl 2,2-dimorpholinoacetate based on solvent matrix to ensure correct incineration protocols.
Diagram 2: The Acid-Hydrolysis Risk
Why segregation from acids is scientifically critical.
Caption: Mechanism of interaction with acidic waste, highlighting the risk of exothermic reaction and gas evolution (isobutylene).
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The morpholine moiety has a distinct, amine-like odor and can cause respiratory irritation.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If the spill is large (>500mL), use a respirator with organic vapor cartridges.[1]
-
Neutralization/Absorption:
-
Disposal of Debris: Collect absorbent material into a wide-mouth jar, label as "Debris contaminated with Flammable/Corrosive Organic," and process through the hazardous waste stream.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6][7] [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA.gov. [Link]
-
PubChem. (n.d.). Morpholine (Compound Summary). National Library of Medicine. [Link]
-
PubChem. (n.d.). tert-Butyl acetate (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. pwaste.com [pwaste.com]
- 5. msdsdigital.com [msdsdigital.com]
- 6. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 7. vumc.org [vumc.org]
